Difluorosulfoacetic acid

Description

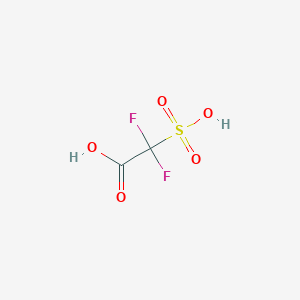

Difluorosulfoacetic acid (DFSA), chemically designated as 2,2-difluoro-2-(fluorosulfonyl)acetic acid, is a fluorinated organic compound with the molecular formula C₂HF₃O₄S (molecular weight: 178.09 g/mol) . Its structure features a difluoroacetic acid backbone substituted with a fluorosulfonyl group (–SO₂F), which confers unique reactivity and physicochemical properties. This exclusion distinguishes it from regulated PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) .

Properties

IUPAC Name |

2,2-difluoro-2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O5S/c3-2(4,1(5)6)10(7,8)9/h(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBFJCKIOIVKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349596 | |

| Record name | Difluorosulfoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-67-3 | |

| Record name | 2,2-Difluoro-2-sulfoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorosulfoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluorosulfoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of tetrafluoroethane beta-sultone with sodium methoxide to produce difluorosulfoacetic acid dimethyl ester . This ester can then be hydrolyzed to yield difluorosulfoacetic acid.

Industrial Production Methods

Industrial production methods for difluorosulfoacetic acid typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Difluorosulfoacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert difluorosulfoacetic acid into its corresponding alcohol or other reduced forms.

Substitution: The fluorine atoms in difluorosulfoacetic acid can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of difluorosulfoacetic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of difluorosulfoacetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce alcohols or other reduced compounds.

Scientific Research Applications

Difluorosulfoacetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and chemical analysis due to its unique reactivity.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Difluorosulfoacetic acid is explored for its potential therapeutic applications, including drug development and delivery.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of difluorosulfoacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Difluoroacetic Acid

Trifluoroacetic Acid (TFA)

α,α-Difluorophenylacetic Acid

Difluoromethylthioacetic Acid

Fluorosulfonic Acid

- Formula : FHO₃S

- Molecular Weight : 100.07 g/mol

- Key Features : A superacid (pKa < -12) used in industrial alkylation. Unlike DFSA, it lacks a carboxylic acid group .

Comparative Data Table

Key Research Findings

Acidity and Reactivity

Environmental and Health Considerations

- However, its environmental persistence remains understudied.

- In contrast, PFOS and PFOA (regulated PFAS) exhibit bioaccumulation and toxicity, leading to strict regulatory controls .

Biological Activity

Difluorosulfoacetic acid (DFSA) is an organofluorine compound that has garnered attention in various scientific fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of DFSA, its mechanisms of action, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

Difluorosulfoacetic acid, with the molecular formula , features two fluorine atoms attached to a carbon atom alongside a sulfonic acid group. This unique structure contributes to its reactivity and potential biological applications.

DFSA interacts with various biological targets, primarily through its role as an enzyme inhibitor or activator. The specific mechanisms depend on the context of its use, but it has been shown to affect metabolic pathways and enzyme functions significantly. The compound's ability to modify enzyme activity makes it a valuable tool in biochemical studies.

Biological Activity

- Enzyme Inhibition : DFSA has been utilized in studies to investigate its effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain dehydrogenases, which are crucial for cellular respiration and energy production.

- Metabolic Pathways : Research indicates that DFSA can alter metabolic pathways by modulating the activity of key enzymes. This alteration can lead to changes in cellular metabolism, making it a candidate for further exploration in metabolic diseases.

- Therapeutic Potential : Preliminary studies suggest that DFSA may have therapeutic applications, particularly in drug development where enzyme modulation is critical for efficacy. Its role in influencing biochemical pathways could pave the way for novel treatments.

Case Study 1: Enzyme Interaction

A study published in a biochemical journal examined the interaction of DFSA with lactate dehydrogenase (LDH). The researchers found that DFSA significantly inhibited LDH activity, suggesting potential applications in conditions where LDH is upregulated, such as cancer.

Case Study 2: Metabolic Effects

In another investigation, DFSA was administered to animal models to assess its impact on glucose metabolism. The results indicated that DFSA treatment led to a decrease in blood glucose levels, highlighting its potential role in managing diabetes.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits lactate dehydrogenase (LDH) | |

| Metabolic Modulation | Alters glucose metabolism leading to reduced blood sugar | |

| Therapeutic Potential | Investigated for drug development applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for difluorosuloacetic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Synthesis typically involves fluorination and sulfonation steps. Variables such as temperature (e.g., 80–120°C), catalyst selection (e.g., HF or KF), and stoichiometric ratios of precursors should be systematically tested using factorial experimental design. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Researchers should document reaction parameters rigorously to ensure reproducibility, following guidelines for experimental reporting .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing difluorosulfoacetic acid, and what are the key spectral markers?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for fluorine environments) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended for purity analysis, with retention times and fragmentation patterns compared against standards. Key spectral markers include:

- NMR : Chemical shifts for -CF groups (~-110 to -120 ppm in -NMR).

- MS/MS : Fragment ions corresponding to [M-H] or [M+Na] adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of difluorosulfoacetic acid under varying environmental conditions?

- Methodological Answer : Controlled laboratory simulations should replicate environmental variables (pH, temperature, microbial activity) while using isotopically labeled analogs (e.g., - or -labeled compounds) to track degradation pathways. Statistical tools like multivariate regression can isolate confounding factors. Cross-validation with field studies and meta-analyses of existing data are critical to reconcile discrepancies .

Q. What computational modeling approaches are suitable for predicting the environmental persistence and bioaccumulation potential of difluorosulfoacetic acid?

- Methodological Answer : Density functional theory (DFT) can model bond dissociation energies to predict hydrolytic stability. Quantitative structure-activity relationship (QSAR) models, calibrated with PFAS datasets, estimate bioaccumulation factors (BAFs) and toxicity endpoints. Molecular dynamics simulations may elucidate interactions with biological membranes or soil organic matter .

Q. How should researchers design experiments to assess the reactivity of difluorosulfoacetic acid in aqueous systems, particularly in the presence of coexisting anions?

- Methodological Answer : Use batch reactors with controlled ionic strength buffers (e.g., phosphate, nitrate) to study competitive adsorption or redox interactions. In situ spectroscopic techniques (e.g., Raman or FTIR) can monitor real-time reaction kinetics. Data should be analyzed using Langmuir or Freundlich isotherm models to quantify adsorption capacities .

Data Analysis and Interpretation

Q. What strategies are recommended for validating analytical methods when detecting trace levels of difluorosulfoacetic acid in complex matrices (e.g., biological fluids, environmental samples)?

- Methodological Answer : Follow guidelines from the EURL POPs for PFAS analysis, including:

- Validation Parameters : Limit of detection (LOD < 0.1 ng/mL), matrix spike recovery (70–120%), and inter-laboratory reproducibility.

- Quality Control : Use isotopically labeled internal standards (e.g., -difluorosulfoacetic acid) to correct for matrix effects .

Q. How can researchers address challenges in reconciling computational predictions with experimental data for difluorosulfoacetic acid’s thermodynamic properties?

- Methodological Answer : Compare computational outputs (e.g., Gibbs free energy from DFT) with calorimetric measurements (e.g., differential scanning calorimetry). Sensitivity analyses should identify model assumptions (e.g., solvent effects) contributing to discrepancies. Collaborative frameworks like the FINER criteria ensure questions are feasible and novel .

Ethical and Reproducibility Considerations

Q. What protocols ensure safe handling and disposal of difluorosulfoacetic acid in laboratory settings?

- Methodological Answer : Adopt SOPs for fluorosulfonic acid analogs, including:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods.

- Waste Management : Neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. How can researchers enhance the reproducibility of studies on difluorosulfoacetic acid’s catalytic applications?

- Methodological Answer : Publish detailed synthetic protocols, raw spectral data, and crystallographic files as supplementary materials. Use open-source platforms like Zenodo for data archiving. Peer reviews should emphasize adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.